molecular formula C12H24O B8811308 Cycloundecanemethanol CAS No. 29518-02-3

Cycloundecanemethanol

Cat. No.: B8811308
CAS No.: 29518-02-3
M. Wt: 184.32 g/mol
InChI Key: XSFJMMWTLXMXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloundecanemethanol (C₁₁H₂₂O) is a cycloalkanemethanol derivative characterized by an 11-membered hydrocarbon ring with a hydroxymethyl (-CH₂OH) substituent. As part of the homologous series c(CₙH₂ₙ₋₁)CH₂OH, its structure and bioactivity are influenced by the size of the cycloalkane ring. This compound has garnered attention in neuropharmacological studies due to its modulatory effects on ligand-gated ion channels, particularly the nicotinic acetylcholine receptor (nAChR) .

Properties

CAS No.

29518-02-3

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

cycloundecylmethanol

InChI

InChI=1S/C12H24O/c13-11-12-9-7-5-3-1-2-4-6-8-10-12/h12-13H,1-11H2

InChI Key

XSFJMMWTLXMXTK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCC1)CO

Origin of Product

United States

Comparison with Similar Compounds

Channel Inhibition

Cycloalkanemethanols inhibit nAChR-mediated cation flux in a volume-dependent manner. Cyclopropanemethanol to cyclodecanemethanol (n = 3–10) show progressively increasing inhibitory potency, with full inhibition observed for cyclodecanemethanol (n = 10, ~340 ų). This suggests a steric cut-off near 340 ų, beyond which compounds cannot access or stabilize the inhibitory site .

Agonist Affinity Enhancement

Smaller cycloalkanemethanols (n = 3–8) enhance agonist binding affinity, likely by interacting with a distinct site requiring a maximum molecular length of ~6.3 Å. Cyclooctanemethanol (n = 8, ~6.0 Å) is the largest compound in this series with enhancing activity, while this compound (n = 11, ~6.8 Å) lacks this effect. This dichotomy implies separate binding regions for inhibition and affinity modulation .

Table 2: Functional Comparison of Cycloalkanemethanols at nAChR

Compound Inhibitory Potency Agonist Affinity Enhancement
Cyclopropanemethanol Low Yes
Cyclopentanemethanol Moderate Yes
Cyclooctanemethanol High Yes
This compound Partial No
Cyclododecanemethanol None No

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